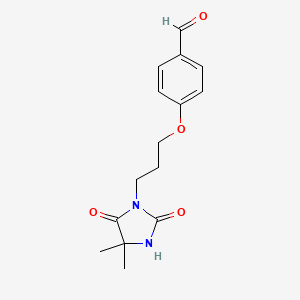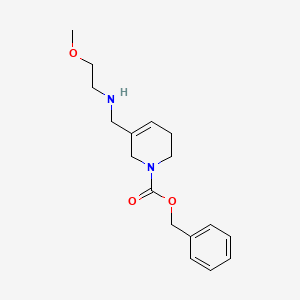![molecular formula C10H12F3NS B12314460 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12314460.png)
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is an organic compound that features a trifluoromethyl group attached to a phenyl ring, a methylsulfanyl group, and an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine typically involves the following steps:
Formation of the Ethanamine Backbone: This can be achieved through the reaction of an appropriate halide with ammonia or an amine.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Methylsulfanyl Group: This can be done through nucleophilic substitution reactions where a methylsulfanyl group is introduced using reagents like methylthiol or dimethyl disulfide.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine backbone can participate in substitution reactions, where the amine group can be replaced or modified using various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
Sulfoxides and Sulfones: From oxidation of the methylsulfanyl group.
Reduced Derivatives: From reduction of the trifluoromethyl group.
Substituted Amines: From substitution reactions on the ethanamine backbone.
科学研究应用
Chemistry
Catalysis: Compounds with trifluoromethyl groups are often used as catalysts in various organic reactions.
Materials Science: These compounds can be used in the development of new materials with unique properties such as high thermal stability and resistance to degradation.
Biology and Medicine
Pharmaceuticals: The compound may be investigated for its potential as a drug candidate due to its unique chemical structure.
Biological Probes: It can be used as a probe to study biological systems, particularly those involving sulfur and fluorine chemistry.
Industry
Agrochemicals: The compound may be used in the development of new pesticides or herbicides.
Polymers: It can be incorporated into polymers to enhance their properties.
作用机制
The mechanism of action of 2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes, while the methylsulfanyl group can participate in redox reactions.
相似化合物的比较
Similar Compounds
2-(Methylsulfanyl)-1-phenylethan-1-amine: Lacks the trifluoromethyl group.
1-[4-(Trifluoromethyl)phenyl]ethan-1-amine: Lacks the methylsulfanyl group.
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethanol: Contains a hydroxyl group instead of an amine.
Uniqueness
2-(Methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-amine is unique due to the presence of both the trifluoromethyl and methylsulfanyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and ability to interact with biological targets.
属性
分子式 |
C10H12F3NS |
|---|---|
分子量 |
235.27 g/mol |
IUPAC 名称 |
2-methylsulfanyl-1-[4-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NS/c1-15-6-9(14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI 键 |
MVRBFXYRJBBGAB-UHFFFAOYSA-N |
规范 SMILES |
CSCC(C1=CC=C(C=C1)C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



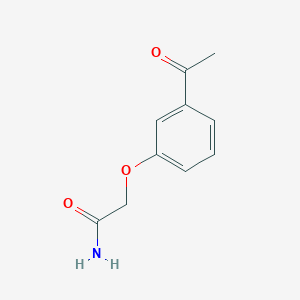
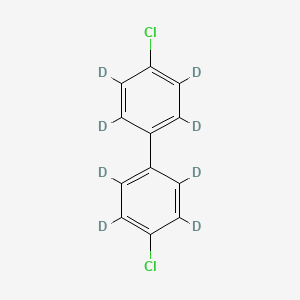
![tert-butyl N-[(5E)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B12314403.png)
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)

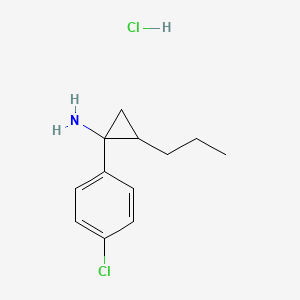
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)

![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-(ethylamino)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12314452.png)
